Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Overview
Description
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a chemical compound with the molecular formula C12H18O8. It is a derivative of D-ribose, where the hydroxyl groups at positions 2, 3, and 5 are acetylated, and the anomeric hydroxyl group is methylated. This compound is primarily used in organic synthesis and has applications in various fields, including biomedicine and pharmaceuticals .
Mechanism of Action
Target of Action
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a potent biomedicine that exhibits remarkable efficacy in targeting and suppressing viral pathogens . It primarily targets the replication machinery of these pathogens, thereby inhibiting their ability to multiply and spread .
Mode of Action
The compound interacts with the viral replication machinery, inhibiting its function and curtailing the ability of the virus to disseminate . This interaction results in a significant reduction in the spread of the virus within the host organism .
Biochemical Pathways
The compound affects the biochemical pathways involved in viral replication . By inhibiting these pathways, it prevents the virus from multiplying and spreading, thereby limiting the infection . The downstream effects of this action include a reduction in viral load and a decrease in the severity of the infection .
Pharmacokinetics
This suggests that it may have good bioavailability, as these solvents are often associated with efficient absorption and distribution in the body .
Result of Action
The primary result of the action of this compound is the suppression of viral pathogens . By inhibiting viral replication, the compound reduces the viral load within the host organism, leading to a decrease in the severity of the infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20° C, suggesting that its stability may be affected by temperature .
Biochemical Analysis
Cellular Effects
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has a profound impact on various types of cells and cellular processes. It exerts its effects by inhibiting viral replication and curtailing viral dissemination
Molecular Mechanism
The molecular mechanism of this compound involves its inhibitory action on viral replication. This inhibition subsequently curtails viral dissemination, making this compound a pivotal antiviral agent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside typically involves the acetylation of D-ribose followed by methylation. One common method includes:
Acetylation: D-ribose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,5-tri-O-acetyl-D-ribose.
Methylation: The acetylated ribose is then reacted with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like chromium trioxide or potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydride reagents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral properties, particularly in inhibiting viral replication.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis
Comparison with Similar Compounds
Methyl 2,3,5-Tri-O-benzyl-D-ribofuranoside: Another derivative of D-ribose with benzyl groups instead of acetyl groups.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: A similar compound with a deoxy modification at the 5-position.
Uniqueness: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is unique due to its specific acetylation pattern and methylation, which confer distinct chemical properties and reactivity. Its acetyl groups make it more lipophilic, enhancing its ability to interact with biological membranes and enzymes .
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSRQHXGPHZZNI-KBIHSYGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459570 | |
Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52554-28-6 | |
Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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